molecular formula C15H24BNO2 B15326186 5-(Tert-butyl)pyridine-2-boronic acid pinacol ester

5-(Tert-butyl)pyridine-2-boronic acid pinacol ester

Cat. No.: B15326186
M. Wt: 261.17 g/mol
InChI Key: ISGXFTJCCDXPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a tert-butyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Chemical Reactions Analysis

5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions:

Scientific Research Applications

5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

5-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO2/c1-13(2,3)11-8-9-12(17-10-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3

InChI Key

ISGXFTJCCDXPJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.